molecular formula C25H22N4O5S3 B2748834 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 307545-40-0

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2748834
CAS No.: 307545-40-0
M. Wt: 554.65
InChI Key: QEODOGOIWTTZQY-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H22N4O5S3 and its molecular weight is 554.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

  • A study focused on the synthesis of fluoro substituted benzothiazoles, which contain similar structural features, highlighted their potential for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research emphasizes the importance of such compounds in developing new pharmacological agents (Patel et al., 2009).

Pharmacological Potential

  • Research on quinazoline derivatives sought to discover hybrid molecules with diuretic and antihypertensive properties, suggesting that similar compounds might be explored for their therapeutic effects in cardiovascular diseases (Rahman et al., 2014).

Anticancer Evaluation

  • The anticancer properties of 1,4‐naphthoquinone derivatives, including a phenylaminosulfanyl moiety, were investigated, revealing that certain synthesized compounds displayed potent cytotoxic activity against various human cancer cell lines. This highlights the potential for compounds with similar structural motifs in cancer therapy (Ravichandiran et al., 2019).

Enzyme Inhibition

  • Aromatic sulfonamide inhibitors were examined for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the utility of sulfonamide derivatives in modulating enzyme activity, which could be relevant for therapeutic applications in conditions like glaucoma or edema (Supuran et al., 2013).

Novel Synthetic Approaches

  • The synthesis of hetarylquinolines, which share structural elements with the compound of interest, was explored, leading to the development of novel compounds with potential biological activities. Such research underscores the importance of innovative synthetic methods in drug discovery and development (Aleqsanyan & Hambardzumyan, 2021).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S3/c30-24(27-20-9-13-21(14-10-20)36(31,32)28-25-26-15-17-35-25)19-7-11-22(12-8-19)37(33,34)29-16-3-5-18-4-1-2-6-23(18)29/h1-2,4,6-15,17H,3,5,16H2,(H,26,28)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEODOGOIWTTZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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